1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1804910-29-9
VCID: VC2954974
InChI: InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(15-7(10)11)2-5(6)12(13)14/h1-2,7H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene

CAS No.: 1804910-29-9

Cat. No.: VC2954974

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene - 1804910-29-9

Specification

CAS No. 1804910-29-9
Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
IUPAC Name 2-bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene
Standard InChI InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(15-7(10)11)2-5(6)12(13)14/h1-2,7H
Standard InChI Key UNRUHPKTIGPUIX-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F

Introduction

Chemical Identification and Basic Properties

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene (CAS Number: 1804910-29-9) is a specialized aromatic compound with the molecular formula C₇H₃BrF₃NO₃ . Also known as 2-Bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene, this compound has a molecular weight of 286.00 g/mol as computed by PubChem 2.2 . The compound was first registered in chemistry databases in July 2016, with the most recent modification to its entry occurring in April 2025 .

The compound belongs to the broader class of halogenated nitrobenzenes, characterized by the presence of multiple electronegative substituents on a benzene ring. Its structure features the following functional groups:

Functional GroupPosition on Benzene Ring
Bromine (Br)1-position
Difluoromethoxy (OCHF₂)4-position
Fluorine (F)2-position
Nitro (NO₂)6-position

Physical Properties

The physical properties of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene can be inferred from similar compounds in its class. While specific experimental data for this exact compound is limited, it likely exhibits the following characteristics:

  • Physical state: Solid at room temperature

  • Color: Yellowish to pale brown crystalline solid

  • Solubility: Likely sparingly soluble in water but soluble in organic solvents such as tetrahydrofuran, dimethylsulfoxide, and acetone

Structural Characteristics

Molecular Structure

The molecular structure of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene consists of a benzene ring with four different substituents. PubChem provides both 2D structural depictions and 3D conformer models that illustrate the spatial arrangement of these groups . The presence of multiple electronegative atoms significantly influences the electronic distribution within the molecule.

Electronic Effects

The nitro group is strongly electron-withdrawing through both resonance and inductive effects, activating the benzene ring toward nucleophilic attack. The bromine and fluorine substituents also contribute to the electron deficiency of the aromatic system through inductive withdrawal. The difluoromethoxy group combines both electron-withdrawing effects from the fluorine atoms and mild electron-donating properties through the oxygen atom.

This electronic configuration creates a unique reactivity profile, particularly for nucleophilic aromatic substitution reactions at positions ortho and para to the nitro group.

Chemical Reactivity

General Reactivity Patterns

The reactivity of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is largely determined by its functional groups. Based on the reactivity patterns of similar compounds, the following reactions are expected:

Applications and Research Significance

Pharmaceutical Applications

Compounds containing halogenated nitrobenzene structures, like 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene, often serve as important intermediates in the synthesis of pharmaceutical agents. The multiple functional groups provide sites for diverse chemical modifications, allowing researchers to create libraries of compounds for biological screening.

Structurally similar compounds have been utilized in the synthesis of anti-inflammatory agents , suggesting potential pharmaceutical relevance for this compound as well.

Building Block in Organic Synthesis

The diverse functionality of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene makes it a valuable building block for constructing more complex molecules. The difluoromethoxy group, in particular, has gained attention in medicinal chemistry due to its unique properties:

  • Lipophilicity enhancement

  • Metabolic stability improvement

  • Hydrogen bond acceptor capability

  • Unique conformational effects

Research Tool in Medicinal Chemistry

Fluorinated compounds like 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene have specific applications in medicinal chemistry research:

  • Probe design for target identification

  • Structure-activity relationship studies

  • Metabolic stability investigations

  • Pharmacokinetic property modulation

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the properties and potential applications of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaKey DifferencesMolecular Weight
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzeneC₇H₃BrF₃NO₃Reference compound286.00 g/mol
1-Bromo-4-difluoromethoxy-2-nitrobenzeneC₇H₄BrF₂NO₃Lacks fluorine at 2-position268.01 g/mol
1-Bromo-4-(difluoromethoxy)-2-fluorobenzeneC₇H₄BrF₃OLacks nitro group241.01 g/mol
4-Bromo-1-fluoro-2-nitrobenzeneC₆H₃BrFNO₂Lacks difluoromethoxy group220.00 g/mol

Reactivity Comparison

The reactivity patterns of these compounds differ based on their substituent patterns:

  • The presence of the fluorine at the 2-position in 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene likely reduces the reactivity of the bromine toward nucleophilic substitution compared to 1-Bromo-4-difluoromethoxy-2-nitrobenzene due to steric effects.

  • Compounds lacking the nitro group (such as 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene) are significantly less reactive toward nucleophilic aromatic substitution.

  • The difluoromethoxy group influences the electronic properties of the benzene ring differently than a methoxy group, potentially altering reaction rates and selectivities.

Analytical Characterization

Spectroscopic Identification

Identification and characterization of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar compounds, proton NMR (¹H-NMR) typically shows:

  • Characteristic singlet for the proton in the difluoromethoxy group (OCHF₂)

  • Aromatic proton signals with coupling patterns influenced by adjacent fluorine atoms

Mass Spectrometry

Mass spectrometry would show a characteristic molecular ion peak with distinctive isotope patterns due to the presence of bromine (natural abundance of ⁷⁹Br and ⁸¹Br isotopes nearly 1:1).

Infrared Spectroscopy

Expected characteristic IR bands include:

  • NO₂ stretching vibrations (asymmetric: 1530-1550 cm⁻¹; symmetric: 1330-1350 cm⁻¹)

  • C-F stretching vibrations (1000-1100 cm⁻¹)

  • C-Br stretching vibrations (500-600 cm⁻¹)

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